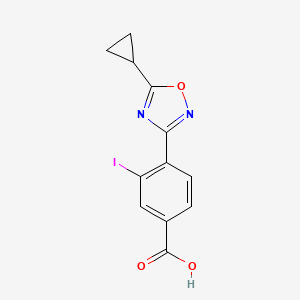

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid

Description

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid (CAS: 1131622-48-4) is a heterocyclic compound featuring a benzoic acid core substituted with a 5-cyclopropyl-1,2,4-oxadiazole ring at position 4 and an iodine atom at position 3. The molecular formula is inferred as C₁₂H₉IN₂O₃ (molecular weight ~355.12 g/mol), derived from its structural analogs . While direct data on its physical properties (e.g., melting point, solubility) are unavailable, its storage conditions likely align with similar compounds, requiring protection from moisture and storage at 2–8°C .

Properties

IUPAC Name |

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O3/c13-9-5-7(12(16)17)3-4-8(9)10-14-11(18-15-10)6-1-2-6/h3-6H,1-2H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCDVXQTXPMSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=C(C=C(C=C3)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660779 | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131622-48-4 | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of an amidoxime with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or N,N’-dicyclohexylcarbodiimide (DCC).

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Iodination of the Benzoic Acid: The iodination of the benzoic acid moiety can be achieved using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods

Industrial production of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The iodine atom in the benzoic acid moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted benzoic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The incorporation of the cyclopropyl group enhances the lipophilicity and bioactivity of the compound. Studies have shown that derivatives of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study:

A study conducted by researchers at Roche Pharma demonstrated that related oxadiazole derivatives effectively inhibited DDR1 phosphorylation, a target implicated in fibrosis and renal diseases. The results indicated that these compounds could preserve renal function in preclinical models of chronic kidney disease .

Biochemical Probes

2. GABA Receptor Modulation

The compound has been explored as a potential modulator of GABA receptors, which are crucial in neurotransmission and are implicated in various neurological disorders. The iodine substituent may enhance binding affinity to GABA-A receptors, making it a candidate for further investigation in neuropharmacology.

Case Study:

Research highlighted in patent literature suggests that radioiodinated derivatives of similar compounds can be used as imaging agents for GABA receptors in brain studies. This application could facilitate the understanding of neurological conditions and the development of targeted therapies .

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the iodine atom can play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 915920-27-3)

- Molecular Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

- Key Differences : Lacks the iodine atom at position 3.

- Properties :

- Applications : Used as a building block in drug discovery, particularly for synthesizing bioactive molecules targeting enzymes or receptors .

Comparison : The iodine atom in the target compound increases molecular weight by ~126.9 g/mol and likely enhances steric bulk, which may alter binding affinity in biological systems or influence crystallographic packing .

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 775304-11-5)

- Molecular Formula : C₁₂H₁₀N₂O₃

- Molecular Weight : 230.22 g/mol

- Key Differences : Positional isomer with the oxadiazole group at position 3 instead of 4.

- Properties :

- Applications : Positional isomerism may lead to divergent pharmacological profiles, as seen in analogs where substitution patterns affect target selectivity .

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (CAS: 22926-67-6)

- Molecular Formula : C₁₀H₉N₃O

- Molecular Weight : 187.20 g/mol

- Key Differences : Replaces the benzoic acid group with pyridine, eliminating carboxylic acid functionality.

- Properties :

- Applications : Functions as a ligand in coordination chemistry or as a precursor for agrochemicals .

5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Molecular Formula : C₁₅H₁₁F₃N₄O

- Molecular Weight : 344.28 g/mol

- Key Differences : Incorporates a trifluoromethylphenyl group and pyrazole ring instead of benzoic acid.

- Properties :

- Applications : Likely explored for its electron-withdrawing properties in medicinal chemistry or materials science .

Comparison : The trifluoromethyl group offers distinct electronic effects compared to iodine, such as increased electronegativity, which may influence binding kinetics in drug-receptor interactions .

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | 1131622-48-4 | C₁₂H₉IN₂O₃ | ~355.12 | ~2.5* | Benzoic acid, oxadiazole, iodine |

| 4-(5-Cyclopropyl-oxadiazol-3-yl)benzoic acid | 915920-27-3 | C₁₂H₁₀N₂O₃ | 230.22 | 2.14 | Benzoic acid, oxadiazole |

| 3-(5-Cyclopropyl-oxadiazol-3-yl)benzoic acid | 775304-11-5 | C₁₂H₁₀N₂O₃ | 230.22 | ~2.14 | Benzoic acid, oxadiazole (C3) |

| 4-(5-Cyclopropyl-oxadiazol-3-yl)pyridine | 22926-67-6 | C₁₀H₉N₃O | 187.20 | ~1.8 | Pyridine, oxadiazole |

| Trifluoromethylphenyl-oxadiazole derivative | - | C₁₅H₁₁F₃N₄O | 344.28 | >3 | Trifluoromethylphenyl, oxadiazole |

*Estimated based on iodine’s contribution to hydrophobicity .

Biological Activity

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid is a compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid typically involves the reaction of suitable precursors under controlled conditions to ensure high yields and purity. The structure features a cyclopropyl group and an oxadiazole ring, which contribute to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with an oxadiazole core exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism behind this activity is believed to involve the inhibition of biofilm formation and disruption of bacterial cell wall synthesis.

Cytotoxicity

Cytotoxicity assays conducted on several cell lines have indicated that 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid may possess selective cytotoxic effects against cancer cells while sparing normal cells. In vitro studies have shown that certain concentrations lead to increased cell viability in non-cancerous cell lines while effectively reducing viability in cancerous ones .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 2.5 | Cytotoxic |

| HepG2 (Liver) | 1.8 | Cytotoxic |

| L929 (Fibroblast) | >100 | Non-toxic |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Studies suggest that it may modulate pathways involved in apoptosis and cell proliferation. The presence of the oxadiazole moiety is crucial for its interaction with biological macromolecules .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid exhibited superior activity against resistant strains compared to traditional antibiotics .

- Cytotoxicity Assessment : In a cytotoxicity study involving A549 and HepG2 cell lines, this compound showed IC50 values significantly lower than those observed for standard chemotherapeutics, suggesting a promising lead for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.